5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the furo[3,2-c]pyridine ring system, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cell signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as CDK2 inhibitors.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine is unique due to its combination of a furo[3,2-c]pyridine ring with a piperidine and pyrimidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H18ClN5O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
5-chloro-N-(1-furo[3,2-c]pyridin-4-ylpiperidin-4-yl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H18ClN5O/c1-22(17-20-10-12(18)11-21-17)13-3-7-23(8-4-13)16-14-5-9-24-15(14)2-6-19-16/h2,5-6,9-11,13H,3-4,7-8H2,1H3 |
InChI Key |
MUOGRNWUHZLQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CC3=C2C=CO3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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